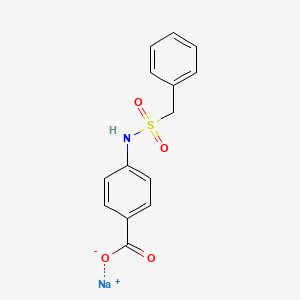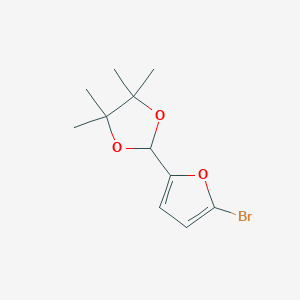
2-(5-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3-dioxolane is an organic compound with the molecular formula C11H15BrO3. This compound features a brominated furan ring attached to a dioxolane ring, which is further substituted with four methyl groups. The presence of the bromine atom and the dioxolane ring makes this compound interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3-dioxolane typically involves the bromination of a furan derivative followed by the formation of the dioxolane ring. One common method includes the bromination of 5-furan-2-yl-methanol using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The resulting 5-bromofuran-2-yl-methanol is then reacted with acetone and an acid catalyst to form the dioxolane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The brominated furan ring can be oxidized to form corresponding furanones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated furan derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of hydrogenated furan derivatives.
Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(5-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3-dioxolane depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The bromine atom and the dioxolane ring can facilitate binding to these targets, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues .
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Bromofuran-2-yl)-1,3-dioxolane: Lacks the tetramethyl substitution, making it less sterically hindered.
2-(5-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3-dioxane: Contains a dioxane ring instead of a dioxolane ring, affecting its reactivity and stability.
2-(5-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3-dioxepane: Features a larger dioxepane ring, which can influence its chemical properties.
Uniqueness
2-(5-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3-dioxolane is unique due to its specific combination of a brominated furan ring and a tetramethyl-substituted dioxolane ring. This structure imparts distinct steric and electronic properties, making it valuable for various chemical transformations and applications .
Propiedades
Número CAS |
64649-80-5 |
|---|---|
Fórmula molecular |
C11H15BrO3 |
Peso molecular |
275.14 g/mol |
Nombre IUPAC |
2-(5-bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3-dioxolane |
InChI |
InChI=1S/C11H15BrO3/c1-10(2)11(3,4)15-9(14-10)7-5-6-8(12)13-7/h5-6,9H,1-4H3 |
Clave InChI |
FIZKLFXXRMBRKG-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(OC(O1)C2=CC=C(O2)Br)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


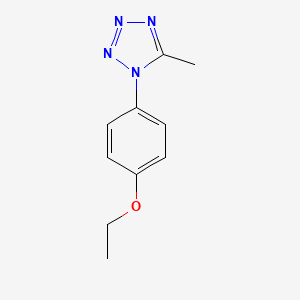
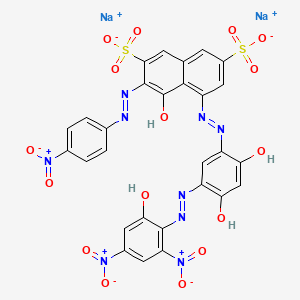
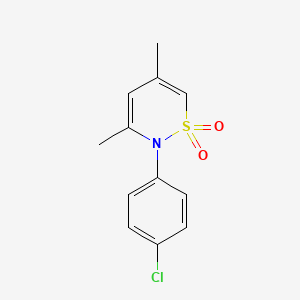
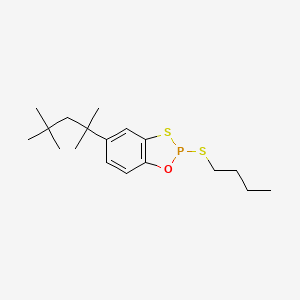
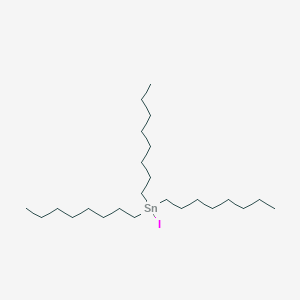
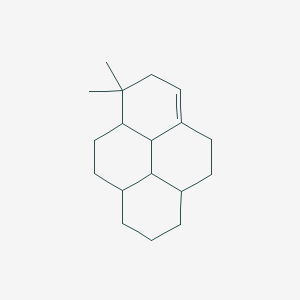
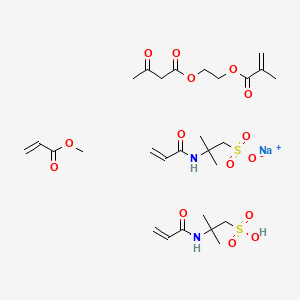
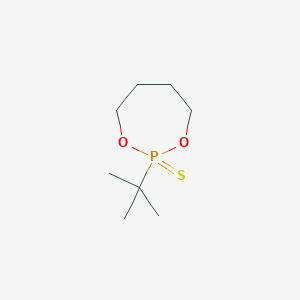

![2-{[5-(Phenylcarbamoyl)furan-2-yl]sulfanyl}benzoic acid](/img/structure/B14487054.png)
![2-{2-[2-(Cyclohex-2-EN-1-YL)propyl]octyl}butanedioic acid](/img/structure/B14487062.png)

